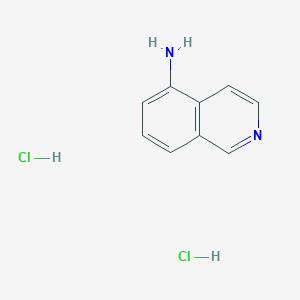

5-Aminoisoquinoline dihydrochloride

Description

Properties

IUPAC Name |

isoquinolin-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;;/h1-6H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFMEJRWWQEKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58143-00-3 | |

| Record name | 5-AMINOISOQUINOLINE DIHYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoisoquinoline dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with isoquinoline as the primary starting material.

Nitration: Isoquinoline undergoes nitration to form 5-nitroisoquinoline.

Reduction: The nitro group in 5-nitroisoquinoline is then reduced to an amino group, resulting in 5-aminoisoquinoline.

Hydrochloride Formation: Finally, 5-aminoisoquinoline is treated with hydrochloric acid to form 5-aminoisoquinoline dihydrochloride.

Industrial Production Methods: Industrial production of 5-aminoisoquinoline dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisoquinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can further modify the amino group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Quinoline derivatives.

Reduction Products: Modified amino derivatives.

Substitution Products: Various substituted isoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Derivatives

5-Aminoisoquinoline serves as a precursor for synthesizing various isoquinoline derivatives, which have been studied for their biological activities. For instance, derivatives of 5-aminoisoquinoline have been synthesized and evaluated for their cytotoxic properties against human cancer cells. These compounds exhibited moderate to high cytotoxic activity with IC50 values ranging from 0.58 to 15.43 µM, indicating their potential as anticancer agents .

Cytotoxic Activity

A study highlighted the cytotoxic activity of aminoisoquinoline-5,8-quinones bearing α-amino acid moieties, showing that some derivatives had comparable potency to established anticancer drugs like etoposide. The most sensitive cell line tested was gastric-derived AGS cells, while urogenital J82 cells showed more resistance due to a mutated form of p53 .

Neuroprotective Properties

Therapeutic Potential for Cerebrovascular Disorders

Research indicates that compounds derived from 5-aminoisoquinoline exhibit neuroprotective effects. For example, a study demonstrated that certain isoquinoline derivatives could effectively dilate cerebral blood vessels and improve blood flow, making them potential candidates for treating cerebrovascular disorders such as cerebral hemorrhage and ischemic attacks . These compounds showed organ selectivity and protective effects on ischemic nerve cells at lower doses compared to control compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-aminoisoquinoline dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets enzymes and receptors in biological systems.

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Stability and Handling Considerations

- Thermal Sensitivity : Decomposes at temperatures >37°C, necessitating cold storage. In contrast, azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) are thermally stable initiators for polymerization .

- Light Sensitivity : Requires protection from UV exposure, unlike biogenic amines, which are less photosensitive .

Biological Activity

5-Aminoisoquinoline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of isoquinoline, this compound exhibits various pharmacological properties that are relevant to cancer therapy and other therapeutic areas. This article explores the biological activity of 5-aminoisoquinoline dihydrochloride, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-Aminoisoquinoline dihydrochloride has the chemical formula C9H8N2·2HCl, with a molecular weight of approximately 210.07 g/mol. It typically appears as a white to off-white crystalline solid and is soluble in water, making it suitable for various biological studies and applications in drug development .

Research indicates that 5-aminoisoquinoline dihydrochloride can act as an inhibitor of several enzymes and receptors, particularly kinases and proteases involved in cancer pathways. Its structure allows for effective binding to active sites on these proteins, which may lead to modulation of critical cellular signaling pathways .

Key Biological Activities:

- Inhibition of Kinases: The compound has shown potential as an inhibitor of specific kinases that play roles in tumor growth and progression.

- Protease Inhibition: Its ability to inhibit proteases suggests a role in regulating protein degradation pathways that are often dysregulated in cancer cells.

- Chemiluminescence Enhancement: Studies have demonstrated that 5-aminoisoquinoline can enhance the chemiluminescence of certain biochemical assays, indicating its utility in bioanalytical applications.

Structure-Activity Relationship (SAR)

The biological activity of 5-aminoisoquinoline dihydrochloride can be influenced by modifications to its chemical structure. Research has shown that the introduction of various substituents can affect its potency against different biological targets. For instance, alterations at the amino group or the isoquinoline ring can enhance cytotoxicity against cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Inhibits kinases involved in cancer pathways |

| Protease Inhibition | Modulates proteolytic processes |

| Chemiluminescence | Enhances light emission in biochemical assays |

| Cytotoxicity | Exhibits varying cytotoxic effects on different cancer cell lines |

Case Studies and Research Findings

Several studies have investigated the biological activities of 5-aminoisoquinoline derivatives, providing insights into their potential therapeutic applications.

-

Cytotoxicity Evaluation:

A study evaluated various aminoquinoline derivatives, including 5-aminoisoquinoline, against human cancer cell lines (AGS, SK-MES-1, J82, HL-60). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like etoposide . -

Inhibition Studies:

Research demonstrated that 5-aminoisoquinoline dihydrochloride effectively inhibited specific kinases associated with cancer progression. This inhibition was linked to reduced cell proliferation in vitro . -

In Vivo Studies:

Further investigations into the in vivo efficacy of related compounds have shown promising results in animal models, suggesting potential applicability in cancer treatment protocols .

Q & A

Basic Research Questions

Q. How is 5-Aminoisoquinoline dihydrochloride synthesized and characterized for research use?

- Methodology :

- Synthesis : Start with 5-Aminoisoquinoline (CAS 58143-00-3) as the precursor. React with hydrochloric acid under controlled stoichiometric conditions to form the dihydrochloride salt (2:1 base-to-acid ratio) .

- Purification : Use recrystallization in ethanol or HPLC-grade solvents. Confirm purity via HPLC (≥95%) and structural integrity via NMR (e.g., δ 8.5 ppm for aromatic protons) .

- Characterization : Employ mass spectrometry (MS) for molecular weight verification (C₉H₉ClN₂, MW 196.64) and FT-IR for functional group analysis (e.g., NH₂ stretch at ~3400 cm⁻¹) .

Q. What safety protocols are critical when handling 5-Aminoisoquinoline dihydrochloride?

- Methodology :

- Training : Follow institutional SOPs (e.g., University of Georgia’s Amantadine Hydrochloride guidelines): mandatory training on hazard communication, spill management, and PPE (gloves, lab coat, goggles) .

- Storage : Store in airtight containers at 2–8°C, avoiding moisture and incompatible materials (e.g., strong oxidizers). Stability data is limited, so monitor for decomposition .

- Emergency Procedures : Refer to SDS Section 5 for fire hazards and Section 2 for acute toxicity protocols (e.g., skin/eye irrigation with water for 15 minutes) .

Q. Which analytical methods are recommended for quantifying 5-Aminoisoquinoline dihydrochloride in biological matrices?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: 0.1% formic acid in acetonitrile/water (70:30) .

- Mass Spectrometry : LC-MS/MS in positive ion mode for high sensitivity (LOQ: 0.1 ng/mL). Internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can researchers investigate the mechanism of antimicrobial action of 5-Aminoisoquinoline dihydrochloride?

- Methodology :

- Binding Studies : Use fluorescence quenching to assess interactions with bacterial cell membranes (e.g., P. aeruginosa). Monitor disruption of membrane potential via DiSC₃(5) dye .

- Gene Expression Analysis : Perform RNA-seq on treated bacteria to identify downregulated virulence genes (e.g., lasI in quorum sensing) .

Q. How to resolve contradictions between in vitro and in vivo toxicity data for 5-Aminoisoquinoline dihydrochloride?

- Methodology :

- Comparative Assays : Replicate in vitro conditions (e.g., HepG2 cell viability assays) and in vivo models (e.g., murine oxidative stress studies). Control variables: particle size (AgNPs: 10–50 nm), exposure duration .

- Orthogonal Validation : Use complementary assays (e.g., GST levels for oxidative stress in vivo vs. ROS probes in vitro) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of 5-Aminoisoquinoline derivatives?

- Methodology :

- Scaffold Modification : Synthesize analogs (e.g., 4-boronic acid or 8-hydroxy substitutions) and test antimicrobial efficacy against gram-negative/positive panels .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial targets (e.g., DNA gyrase) .

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodology :

- Standardization : Use reference standards (e.g., USP-grade compounds) and harmonize assay conditions (pH, temperature, solvent).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Re-evaluate protocols from conflicting studies (e.g., cell passage number, serum concentration) .

Q. What strategies are effective for evaluating the compound’s pharmacokinetics in translational models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.